molecular formula C15H15NO B11954528 2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol CAS No. 92850-37-8

2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol

Cat. No.: B11954528
CAS No.: 92850-37-8
M. Wt: 225.28 g/mol
InChI Key: VFRXKYARSDMXBQ-UHFFFAOYSA-N
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Description

ALPHA-(2,4-XYLYLIMINO)-O-CRESOL: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a xylylimino group attached to an o-cresol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA-(2,4-XYLYLIMINO)-O-CRESOL typically involves the reaction of 2,4-xylylamine with o-cresol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of ALPHA-(2,4-XYLYLIMINO)-O-CRESOL may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs advanced techniques to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions: ALPHA-(2,4-XYLYLIMINO)-O-CRESOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

Chemistry: ALPHA-(2,4-XYLYLIMINO)-O-CRESOL is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities and metabolic pathways.

Medicine: The compound’s derivatives are explored for their potential pharmacological properties. Research is ongoing to evaluate their efficacy as therapeutic agents for various diseases.

Industry: ALPHA-(2,4-XYLYLIMINO)-O-CRESOL is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ALPHA-(2,4-XYLYLIMINO)-O-CRESOL involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • N,N-DIMETHYL-ALPHA-(2,4-XYLYLIMINO)-PARA-TOLUIDINE
  • N-METHYLBIS(2,4-XYLYL-IMINO METHYL)AMINE

Comparison: ALPHA-(2,4-XYLYLIMINO)-O-CRESOL is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications. For instance, the presence of the o-cresol moiety can influence its solubility and interaction with other molecules, making it suitable for specific industrial and research purposes.

Properties

CAS No.

92850-37-8

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17/h3-10,17H,1-2H3

InChI Key

VFRXKYARSDMXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=CC=C2O)C

Origin of Product

United States

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